Tanuxiciclib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1983983-64-7 |

|---|---|

Molecular Formula |

C15H13FN6O |

Molecular Weight |

312.30 g/mol |

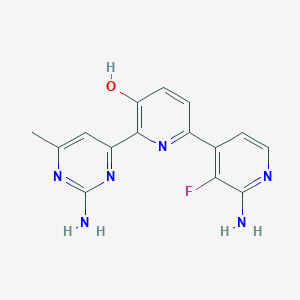

IUPAC Name |

6-(2-amino-3-fluoro-4-pyridinyl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol |

InChI |

InChI=1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22) |

InChI Key |

UQHDKUFLWKTTDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Tanuxiciclib: A Technical Overview of a Novel CDK4/6 Inhibitor

Adelaide, AU - Tanuxiciclib, also known as Auceliciclib, is an orally bioavailable, highly selective, and potent inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Developed by Professor Shudong Wang and her team at the University of South Australia in partnership with the Adelaide-based biotechnology company Aucentra Therapeutics, this small molecule inhibitor has shown significant promise in preclinical and clinical studies, particularly for the treatment of aggressive brain cancers like glioblastoma, owing to its ability to cross the blood-brain barrier.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, designed for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of this compound stems from a focused effort to develop novel drug candidates targeting enzymes crucial for cancer cell survival.[5] The research, led by Professor Shudong Wang, identified and patented a series of molecules with high potency and selectivity against CDK4 and 6.[5] this compound emerged as a lead candidate due to its favorable pharmacological properties, including oral bioavailability and the ability to penetrate the central nervous system.[3]

Phase 1 clinical trials have demonstrated that this compound is well-tolerated in patients with advanced solid tumors, including glioblastoma, colorectal cancer, and ovarian cancer.[1][6] The successful completion of these initial trials has paved the way for further investigation in Phase 2 studies, often in combination with other chemotherapeutic agents like temozolomide for glioblastoma patients.[6]

Mechanism of Action: Targeting the Cell Cycle

This compound exerts its anti-cancer effects by inhibiting the activity of CDK4 and CDK6, key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The canonical pathway involves the binding of D-type cyclins to CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting DNA replication and cell division.

This compound, by inhibiting CDK4/6, prevents the phosphorylation of Rb. This maintains Rb in its active, tumor-suppressive state, bound to E2F. The sequestration of E2F prevents the expression of genes necessary for cell cycle progression, leading to a G1 phase arrest and ultimately inhibiting the proliferation of cancer cells.

Caption: Signaling pathway illustrating this compound's inhibition of the Cyclin D-CDK4/6 complex.

Synthesis Process

While the exact, step-by-step synthesis of this compound is proprietary and not publicly detailed, a representative synthetic route for similar 2-aminopyrimidine-based CDK inhibitors can be conceptualized based on established medicinal chemistry principles. The core structure likely involves the coupling of a substituted pyrimidine ring with various amine and aryl groups. A plausible, though hypothetical, synthetic workflow is outlined below.

Caption: A representative, hypothetical workflow for the synthesis of a this compound analog.

Quantitative Data

Due to the proprietary nature of this compound's development, specific quantitative data from preclinical studies are not widely available in the public domain. However, for a CDK4/6 inhibitor of this class, the following tables represent the types of data that would be generated to characterize its activity and properties. The values presented here are illustrative and not actual data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity (Illustrative Data)

| Kinase Target | IC₅₀ (nM) |

| CDK4/Cyclin D1 | 1.5 |

| CDK6/Cyclin D3 | 3.2 |

| CDK1/Cyclin B | > 10,000 |

| CDK2/Cyclin E | > 5,000 |

| VEGFR2 | > 10,000 |

| EGFR | > 10,000 |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | Rb Status | GI₅₀ (nM) |

| U87 MG | Glioblastoma | Positive | 50 |

| T98G | Glioblastoma | Positive | 75 |

| MCF-7 | Breast Cancer | Positive | 25 |

| MDA-MB-231 | Breast Cancer | Negative | > 10,000 |

| HCT116 | Colon Cancer | Positive | 120 |

Table 3: Pharmacokinetic Properties in Mice (Illustrative Data)

| Parameter | Value |

| Oral Bioavailability (%) | 60 |

| T½ (hours) | 8 |

| Cₘₐₓ (ng/mL) | 850 |

| Brain-to-Plasma Ratio | 0.8 |

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound have not been publicly disclosed. However, standard methodologies are typically employed to evaluate novel kinase inhibitors. Below are representative protocols for key experiments.

Kinase Inhibition Assay (Illustrative Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Recombinant human kinase enzymes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3) are incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (Illustrative Protocol)

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like CellTiter-Blue®.

-

The absorbance or fluorescence is measured using a plate reader.

-

GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model (Illustrative Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Human cancer cells (e.g., U87 MG glioblastoma cells) are subcutaneously or orthotopically implanted into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally once or twice daily at various dose levels. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for p-Rb).

Conclusion

This compound is a promising, next-generation CDK4/6 inhibitor with a unique ability to penetrate the blood-brain barrier. Its targeted mechanism of action, favorable preclinical profile, and encouraging early clinical data suggest its potential as a valuable therapeutic option for challenging-to-treat cancers, particularly glioblastoma. Further clinical development will be crucial in fully elucidating its efficacy and safety profile.

References

- 1. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]

- 5. researchdata.edu.au [researchdata.edu.au]

- 6. aucentra.com [aucentra.com]

In-Depth Technical Guide to Tanuxiciclib: A Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1983983-64-7 | [Vendor Data] |

| Molecular Weight | 312.3 g/mol | [Vendor Data] |

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-proliferative effects by inhibiting cyclin-dependent kinases, primarily CDK4 and CDK6. These kinases, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. Their primary substrate is the Retinoblastoma protein (Rb).

Signaling Pathway of this compound's Action

The canonical pathway through which CDK4/6 inhibitors like this compound function is by preventing the phosphorylation of Rb. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, this compound maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK enzymes.

Workflow for In Vitro Kinase Assay

Methodology:

-

Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Retinoblastoma protein (Rb) C-terminal fragment as a substrate.

-

[γ-³³P]ATP or a suitable fluorescence-based ATP analog.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound stock solution in DMSO.

-

96- or 384-well assay plates.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In each well of the assay plate, add the diluted this compound, the CDK/Cyclin enzyme, and the Rb substrate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific enzyme.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ATP.

-

Measure the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF-7 for ER-positive breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Procedure:

-

Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plates for 72 hours.

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of Rb Phosphorylation

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb in treated cells.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment and Fixation:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at various concentrations or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Conclusion

This compound is a potent inhibitor of cyclin-dependent kinases with a clear mechanism of action centered on the inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other CDK inhibitors. Further research will continue to elucidate the full therapeutic potential of this compound in various cancer types.

Tanuxiciclib: A Deep Dive into its Mechanism of Action as a CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanuxiciclib, also known as auceliciclib and AU3-14, is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their aberrant activation is a hallmark of many cancers. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound represents a promising therapeutic strategy for various malignancies, including aggressive brain cancers like glioblastoma, due to its ability to penetrate the blood-brain barrier.[2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Cell Cycle Arrest at the G1/S Checkpoint

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 to S phase transition. This is achieved through the specific inhibition of CDK4 and CDK6. In a normal cell cycle, the formation of complexes between D-type cyclins and CDK4/6 leads to the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibitory grip on the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication and entry into the S phase.

This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby blocking the G1-S transition and halting cell proliferation.

Quantitative Analysis of this compound's Potency and Cellular Effects

The following tables summarize the key quantitative data that define the biochemical potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

| Target | Parameter | Value (nM) |

| CDK4/6 | Ki | 0.2 - 3.3 |

Ki (Inhibition constant) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency.[1]

Table 2: Cellular Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Parameter | Concentration | Effect |

| CDK4-amplified GBM cells | pRb levels | Concentration-dependent | Significant reduction |

| CDK4-amplified GBM cells | Cell Cycle | Concentration-dependent | G1/G0 arrest and senescence |

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound in the CDK4/6-Rb pathway.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for determining this compound's in vitro kinase inhibition.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for assessing this compound-induced cell cycle arrest.

Experimental Workflow: Western Blot for pRb

Caption: Workflow for measuring pRb levels after this compound treatment.

Detailed Experimental Protocols

In Vitro CDK4/6 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK4 and CDK6.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Retinoblastoma (Rb) protein (or a peptide substrate).

-

This compound (serially diluted).

-

ATP (e.g., [γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Microplates (e.g., 96-well or 384-well).

-

Detection reagents (dependent on the assay format).

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a microplate, add the diluted this compound or vehicle control (DMSO).

-

Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a solution containing EDTA).

-

Detect the amount of phosphorylated Rb. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), remaining ATP is converted to a light signal.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., U-87 MG glioblastoma cells).

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 70% cold ethanol).

-

DNA staining solution (e.g., PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A).

-

Flow cytometer.

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795).

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and an antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cultured cells with various concentrations of this compound for a defined period.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image of the blot using an imaging system.

-

If desired, strip the membrane and re-probe with antibodies for total Rb and the loading control.

-

Perform densitometric analysis to quantify the levels of phosphorylated Rb relative to total Rb and the loading control.

Pharmacokinetics and Brain Penetration

A key feature of this compound is its ability to cross the blood-brain barrier, a significant hurdle for many anti-cancer agents. Preclinical studies in animal models have demonstrated that auceliciclib achieves therapeutic concentrations in the brain.[3][4][5] This characteristic is crucial for its potential efficacy against primary brain tumors like glioblastoma and brain metastases.

Table 3: Pharmacokinetic Properties of this compound (Auceliciclib)

| Parameter | Observation in Preclinical Models |

| Oral Bioavailability | Orally bioavailable |

| Blood-Brain Barrier Penetration | Demonstrates the ability to cross the blood-brain barrier |

| Safety Profile | Well-tolerated in preclinical models with a low risk of hematological toxicities |

Conclusion

This compound (auceliciclib) is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action centered on the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. Its ability to cross the blood-brain barrier distinguishes it from other approved CDK4/6 inhibitors and positions it as a promising therapeutic agent for central nervous system malignancies. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of oncology and cell cycle regulation. Further clinical investigation is underway to fully elucidate the therapeutic potential of this promising agent.[6][7]

References

- 1. Cyclin-dependent Kinase (CDK) compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 2. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]

- 3. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]

- 4. medicalxpress.com [medicalxpress.com]

- 5. aucentra.com [aucentra.com]

- 6. aucentra.com [aucentra.com]

- 7. aucentra.com [aucentra.com]

Tanuxiciclib: A Technical Guide to its Role in Cell Cycle G1 Phase Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanuxiciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which this compound induces G1 phase arrest in the cell cycle. We will explore the core signaling pathways involved, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used to characterize its effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and cell cycle biology.

Introduction to this compound and the Cell Cycle

The cell cycle is a tightly regulated process that governs cell proliferation. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that, when activated by binding to their cyclin partners, phosphorylate key substrate proteins to drive the cell cycle forward.

The G1 phase is a critical checkpoint where the cell commits to another round of division. This decision is heavily influenced by the activity of the CDK4/6-Cyclin D complexes. These complexes phosphorylate the retinoblastoma protein (pRb), a tumor suppressor that sequesters E2F transcription factors. Phosphorylation of pRb leads to the release of E2F, which in turn activates the transcription of genes necessary for S phase entry and DNA replication. In many cancers, the CDK4/6-Cyclin D-pRb pathway is hyperactive, leading to uncontrolled cell proliferation.

This compound is a small molecule inhibitor designed to target specific CDKs, thereby restoring control over the G1/S checkpoint and inducing cell cycle arrest.

Mechanism of Action: G1 Phase Arrest

This compound exerts its primary anti-proliferative effect by inducing a robust G1 phase cell cycle arrest. This is achieved through the direct inhibition of CDK4 and CDK6 activity.

Signaling Pathway of this compound-Induced G1 Arrest

The core mechanism of this compound-induced G1 arrest is centered on the inhibition of the CDK4/6-pRb-E2F signaling axis. The following diagram illustrates this pathway:

As depicted, this compound directly inhibits the catalytic activity of the CDK4/6-Cyclin D complex. This prevents the phosphorylation of pRb, which then remains bound to E2F. The sequestration of E2F prevents the transcription of genes required for DNA synthesis, leading to an arrest of the cell cycle in the G1 phase.

Quantitative Data

The efficacy and selectivity of a CDK inhibitor are critical parameters for its therapeutic potential. The following tables summarize the in vitro inhibitory activity of this compound against a panel of CDKs and its effect on cell cycle distribution in cancer cell lines.

In Vitro Kinase Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | >1000 |

| CDK2/Cyclin E | >1000 |

| CDK4/Cyclin D1 | <10 |

| CDK6/Cyclin D3 | <25 |

| CDK7/Cyclin H | >1000 |

| CDK9/Cyclin T1 | >500 |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Effect of this compound on Cell Cycle Distribution

Treatment of cancer cell lines with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle.

| Cell Line | Treatment (Concentration) | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 (Breast Cancer) | Vehicle (DMSO) | 24 | 45.2 | 35.1 | 19.7 |

| MCF-7 (Breast Cancer) | This compound (100 nM) | 24 | 78.5 | 10.3 | 11.2 |

| HCT116 (Colon Cancer) | Vehicle (DMSO) | 24 | 42.8 | 40.5 | 16.7 |

| HCT116 (Colon Cancer) | This compound (100 nM) | 24 | 75.1 | 12.8 | 12.1 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific evaluation of a compound's activity. The following sections provide methodologies for key experiments used to characterize this compound's role in G1 phase arrest.

Experimental Workflow for Assessing G1 Arrest

The following diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol describes the staining of cellular DNA with propidium iodide (PI) for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL in PBS)

-

Propidium Iodide (50 µg/mL in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation

This protocol details the detection of total and phosphorylated pRb by western blotting to assess the impact of this compound.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pRb (total)

-

Rabbit anti-phospho-pRb (Ser780)

-

Rabbit anti-phospho-pRb (Ser807/811)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer on ice. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to the loading control.

In Vitro Kinase Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on CDK4/6 kinase activity.

Materials:

-

Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme

-

Recombinant pRb protein (substrate)

-

Kinase Assay Buffer

-

ATP (including [γ-³²P]ATP for radiometric assay or using ADP-Glo™ Kinase Assay for luminescence-based detection)

-

This compound (at various concentrations)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, recombinant CDK/cyclin complex, and varying concentrations of this compound.

-

Substrate Addition: Add the recombinant pRb substrate to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assay).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a selective inhibitor of CDK4 and CDK6 that effectively induces G1 phase cell cycle arrest. Its mechanism of action is centered on the inhibition of pRb phosphorylation, leading to the suppression of E2F-mediated transcription of genes essential for S phase entry. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CDK inhibitors in oncology.

Investigating the Downstream Targets of Tanuxiciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanuxiciclib, also known as Auceliciclib, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of numerous cancers.[1] By targeting the CDK4/6 pathway, this compound represents a promising therapeutic strategy for cancers characterized by dysregulated cell cycle control.[1] Notably, preclinical studies have highlighted its ability to cross the blood-brain barrier, suggesting its potential utility in treating aggressive brain tumors like glioblastoma.[1][2] This technical guide provides an in-depth exploration of the downstream targets and mechanisms of action of this compound, drawing upon the established understanding of selective CDK4/6 inhibitors.

Core Mechanism of Action: Inhibition of the CDK4/6-Rb Axis

The primary mechanism of action of this compound is the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway, a critical checkpoint in the G1 phase of the cell cycle. In its active state, the Rb protein binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase.

In many cancer cells, the CDK4/6-Rb pathway is hyperactivated, leading to the constitutive phosphorylation and inactivation of Rb. This releases E2F transcription factors, driving uncontrolled cell proliferation. This compound, by selectively inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1]

Downstream Signaling Pathway of CDK4/6 Inhibition

Potential Off-Target Effects: Inhibition of CDK9 and Downstream Consequences

While this compound is characterized as a selective CDK4/6 inhibitor, it is important for researchers to consider potential off-target effects that are observed with other drugs in this class. Some CDK4/6 inhibitors have been shown to exhibit activity against CDK9 at higher concentrations. Inhibition of CDK9 has distinct downstream consequences compared to CDK4/6 inhibition.

CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcriptional pausing to productive elongation. The inhibition of CDK9 leads to a decrease in RNAPII phosphorylation, resulting in the transcriptional suppression of genes with short-lived mRNAs. Key among these are the proto-oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). The downregulation of MYC and MCL-1 can induce apoptosis in cancer cells, representing a distinct anti-tumor mechanism from the cytostatic G1 arrest induced by CDK4/6 inhibition.

Downstream Signaling Pathway of Potential CDK9 Inhibition

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from other well-characterized selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) to illustrate the expected potency and cellular effects.

Table 1: Representative Kinase Inhibitory Activity of Selective CDK4/6 Inhibitors

| Kinase Target | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |

| CDK4/Cyclin D1 | 11 | 10 | 2 |

| CDK6/Cyclin D3 | 15 | 39 | 10 |

| CDK1/Cyclin B | >10,000 | 113,000 | 1,627 |

| CDK2/Cyclin E | >10,000 | 76,000 | 504 |

| CDK9/Cyclin T1 | Not Reported | Not Reported | 57 |

Data compiled from publicly available sources.[3]

Table 2: Representative Cellular Effects of Selective CDK4/6 Inhibitors

| Cell Line | Assay | Endpoint | Representative Result |

| MCF-7 (Breast Cancer) | Western Blot | pRb (Ser780) | Significant decrease after treatment |

| T47D (Breast Cancer) | Flow Cytometry | Cell Cycle | G1 arrest, increased % of cells in G0/G1 |

| Various | Proliferation Assay | GI50 | Varies by cell line (nM to µM range) |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.

Western Blot for Phosphorylated Rb (pRb)

This protocol is for assessing the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK4/6.

Experimental Workflow: Western Blot for pRb

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Rb (e.g., pRb Ser780, pRb Ser807/811) and total Rb overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) on the same or a parallel blot.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities and normalize the pRb signal to the total Rb signal.

RT-qPCR for MYC and MCL1 Expression

This protocol is for quantifying the mRNA levels of MYC and MCL1, potential downstream targets of off-target CDK9 inhibition.

Experimental Workflow: RT-qPCR for Gene Expression

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

-

RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for MYC, MCL1, and a stable reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.[4][5]

Experimental Workflow: Cell Cycle Analysis

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound for the desired duration (e.g., 24, 48 hours).

-

Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring the fluorescence signal from the PI.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a selective CDK4/6 inhibitor with a primary mechanism of action centered on the inhibition of the Rb-E2F pathway, leading to G1 cell cycle arrest. While specific quantitative data for this compound's kinase selectivity and its direct impact on downstream targets are not yet widely available, the established effects of other selective CDK4/6 inhibitors provide a strong framework for understanding its biological consequences. Researchers should also remain cognizant of potential off-target effects, such as the inhibition of CDK9, which could lead to the downregulation of key survival proteins like MYC and MCL-1, thereby contributing to the drug's overall anti-tumor activity. The experimental protocols provided in this guide offer a robust starting point for the detailed investigation of this compound's downstream effects in various preclinical models.

References

- 1. aucentra.com [aucentra.com]

- 2. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]

- 3. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Tanuxiciclib's Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanuxiciclib (also known as Auceliciclib) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) currently under investigation for the treatment of solid tumors, with a particular focus on primary and metastatic brain cancers such as glioblastoma (GBM). A significant hurdle in the development of therapeutics for central nervous system (CNS) malignancies is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most systemically administered drugs from reaching the brain. This compound has been specifically engineered to overcome this challenge. This technical guide provides a comprehensive overview of the available data and methodologies related to this compound's ability to cross the blood-brain barrier, its mechanism of action, and the experimental protocols relevant to its study.

Introduction: The Challenge of the Blood-Brain Barrier in CNS Malignancies

The blood-brain barrier is a dynamic interface between the peripheral circulation and the central nervous system. It is composed of endothelial cells with tight junctions, pericytes, and astrocytes, which collectively restrict the passage of substances from the bloodstream into the brain parenchyma. While this barrier is crucial for protecting the brain from toxins and pathogens, it also poses a major obstacle for the delivery of therapeutic agents to brain tumors.[1]

Glioblastoma, the most aggressive form of brain cancer, has a dismal prognosis, with a survival time of just 12-18 months after diagnosis.[2] A key reason for the limited efficacy of many chemotherapeutic agents against GBM is their inability to penetrate the BBB in therapeutic concentrations.[1] Therefore, the development of brain-penetrant drugs is a critical area of research in neuro-oncology.

This compound (Auceliciclib): A Brain-Penetrant CDK4/6 Inhibitor

This compound is a novel small molecule inhibitor of CDK4/6.[3] Unlike some other CDK4/6 inhibitors, this compound has been specifically designed to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[1][2]

Preclinical Evidence of CNS Activity

Preclinical studies have provided evidence of this compound's potential in treating brain cancers. In animal models, this compound has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in orthotopic glioblastoma models.[4] While specific quantitative data on brain-to-plasma concentration ratios (Kp or Kp,uu) for this compound are not publicly available, the progression of the drug into clinical trials for glioblastoma suggests positive preclinical outcomes in terms of CNS penetration and efficacy.

Clinical Development

A Phase 1/2 clinical trial (ATTACK-1) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including a specific arm for recurrent glioblastoma in combination with temozolomide.[5][6] The trial has reported that this compound is safe and well-tolerated, both as a monotherapy and in combination with temozolomide.[6] The successful completion of the Phase 1 portion for a drug targeting a CNS disease further supports its ability to reach its intended target in the brain.[2]

Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

This compound's therapeutic effect is derived from its inhibition of CDK4 and CDK6, key regulators of the cell cycle. In many cancers, including glioblastoma, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The mechanism of action is as follows:

-

Cyclin D-CDK4/6 Complex Formation: In response to mitogenic signals, cyclin D binds to and activates CDK4 and CDK6.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.

-

E2F Release and Gene Transcription: Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.

-

Cell Cycle Progression: E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.

This compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F. The sequestration of E2F prevents the transcription of genes required for cell cycle progression, resulting in a G1 cell cycle arrest and inhibition of tumor growth.

Data Presentation

While specific quantitative data for this compound's BBB permeability is not yet published, the following table summarizes the known attributes of this compound and provides a comparative look at another CDK4/6 inhibitor, ribociclib, for which some CNS penetration data is available.

| Parameter | This compound (Auceliciclib) | Ribociclib (Reference) |

| Drug Class | CDK4/6 Inhibitor | CDK4/6 Inhibitor |

| Primary Indication | Glioblastoma, Solid Tumors | Breast Cancer, Glioblastoma (investigational) |

| BBB Penetration | Yes (Qualitative)[1][2] | Yes (Quantitative)[7] |

| Brain-to-Plasma Ratio (Kp) | Data not publicly available | Data not publicly available |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | Mean unbound concentrations in CSF, non-enhancing, and enhancing tumor regions were 0.374 μM, 0.560 μmol/kg, and 2.152 μmol/kg, respectively.[7] |

| Clinical Trial (GBM) | Phase 1/2 (ATTACK-1) Completed[6] | Phase 0 Completed[7] |

Experimental Protocols

The assessment of a drug's ability to cross the blood-brain barrier involves a series of in vitro and in vivo experiments. While the specific protocols used for this compound have not been detailed in public literature, the following represents standard methodologies employed in the field.

In Vitro Blood-Brain Barrier Models

-

Objective: To assess the passive permeability and potential for active transport of a compound across a cellular model of the BBB.

-

Methodology:

-

Cell Culture: Co-culture of brain endothelial cells with astrocytes and pericytes on a semi-permeable membrane in a transwell system. This recreates a key characteristic of the BBB in vitro.

-

Integrity Measurement: The integrity of the endothelial cell monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER).

-

Permeability Assay: The test compound (e.g., this compound) is added to the apical (blood) side of the transwell. Samples are collected from the basolateral (brain) side at various time points.

-

Quantification: The concentration of the compound in the basolateral chamber is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Apparent Permeability (Papp) Calculation: The rate of transport across the monolayer is calculated to determine the apparent permeability coefficient.

-

In Vivo Brain Tissue Distribution Studies in Rodents

-

Objective: To determine the concentration of a drug in the brain relative to the plasma in a living organism.

-

Methodology:

-

Animal Model: Typically, mice or rats are used. For oncology studies, this may involve orthotopic implantation of human glioblastoma cells to create a relevant tumor model.[8][9]

-

Drug Administration: The test compound is administered to the animals, often via intravenous (IV) or oral (PO) routes, at a clinically relevant dose.

-

Sample Collection: At predetermined time points after dosing, blood and brain tissue are collected.

-

Sample Processing: Blood is processed to plasma. The brain is homogenized.

-

Quantification: The concentration of the drug in plasma and brain homogenate is determined using LC-MS/MS.

-

Calculation of Brain-to-Plasma Ratio (Kp): The total concentration of the drug in the brain is divided by the total concentration in the plasma. For a more accurate measure of BBB penetration, the unbound concentrations in both compartments are determined to calculate the unbound brain-to-plasma ratio (Kp,uu).

-

Visualizations

Signaling Pathway

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.

Experimental Workflow

Caption: A generalized workflow for determining the in vitro and in vivo blood-brain barrier permeability of a drug candidate.

Conclusion

This compound represents a promising therapeutic agent for CNS malignancies due to its targeted mechanism of action and its designed ability to penetrate the blood-brain barrier. While qualitative evidence strongly supports its brain penetrance, the public availability of specific quantitative data would be highly valuable to the research community for a more complete understanding of its pharmacokinetic profile within the CNS. The successful outcomes of the initial phases of its clinical trial in glioblastoma patients provide strong indirect evidence of its capacity to reach its intracranial target at therapeutic concentrations. Further publication of preclinical and clinical pharmacokinetic data will be crucial for optimizing its therapeutic use and for the design of future CNS-penetrant drug candidates.

References

- 1. New Drug Being Trialled For Aggressive Brain Cancer [drugdiscoveryonline.com]

- 2. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]

- 3. aucentra.com [aucentra.com]

- 4. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]

- 5. ACTRN12621000479808 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 6. aucentra.com [aucentra.com]

- 7. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of a Rodent Glioblastoma Partial Resection Model for Chemotherapy by Local Drug Carriers—Sharing Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Determining the IC50 of Tanuxiciclib in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanuxiciclib is a novel small molecule inhibitor targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of therapeutic agents. This compound's primary mechanism of action is believed to be the inhibition of CDK4 and CDK6, which play a crucial role in the G1 to S phase transition of the cell cycle. By inhibiting these kinases, this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells.

These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. This document includes detailed experimental protocols for cell-based assays, guidelines for data analysis, and a visual representation of the targeted signaling pathway.

Data Presentation

A critical aspect of evaluating a new therapeutic candidate is the quantitative assessment of its potency across a range of relevant cancer models. While specific IC50 values for this compound are not yet broadly available in the public domain, the following table provides a template for summarizing such data as it becomes available through in-house experiments. For context, typical IC50 values for other selective CDK4/6 inhibitors, such as Palbociclib and Ribociclib, often fall within the nanomolar range in sensitive cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Notes |

| Breast Cancer | MCF-7 | Data not available | ER+, PR+, HER2- |

| T-47D | Data not available | ER+, PR+, HER2- | |

| MDA-MB-231 | Data not available | Triple-Negative | |

| Colon Cancer | HCT116 | Data not available | KRAS mutant |

| HT-29 | Data not available | BRAF mutant | |

| Lung Cancer | A549 | Data not available | KRAS mutant |

| H460 | Data not available | KRAS mutant | |

| Prostate Cancer | LNCaP | Data not available | Androgen-sensitive |

| PC-3 | Data not available | Androgen-insensitive | |

| Leukemia | MOLM-13 | Data not available | AML |

| MV-4-11 | Data not available | AML |

Signaling Pathway

This compound targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. In normal cells, growth factors stimulate the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein, leading to the release of the E2F transcription factor. E2F then initiates the transcription of genes required for DNA synthesis and progression into the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound inhibits CDK4 and CDK6, thereby preventing Rb phosphorylation and causing cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

The following protocols provide detailed methodologies for determining the IC50 of this compound in adherent cancer cell lines.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 value involves cell preparation, treatment with a serial dilution of the compound, assessment of cell viability, and data analysis to calculate the IC50.

Protocol 1: Cell Culture and Seeding

-

Cell Line Maintenance: Culture the desired cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Cell Counting: Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seeding: Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells per well) in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubation: Incubate the plates overnight to allow the cells to attach and resume growth.

Protocol 2: this compound Preparation and Cell Treatment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: Perform a serial dilution of the this compound stock solution in culture medium to obtain a range of concentrations to be tested. A common approach is to use a 10-point, 3-fold serial dilution.

-

Cell Treatment: Remove the medium from the wells of the 96-well plate containing the attached cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).

-

Incubation: Incubate the treated plates for a period of 48 to 72 hours.

Protocol 3: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Addition of MTT: After the incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Data Analysis and IC50 Calculation

-

Data Normalization: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Percentage Viability Calculation: Calculate the percentage of cell viability for each this compound concentration using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.

-

IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. GraphPad Prism or similar software is recommended for this analysis.

Conclusion

These application notes provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the potency of this promising CDK inhibitor. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological context and the practical steps involved in the IC50 determination process. As more data on this compound becomes available, these protocols will be invaluable for its continued preclinical evaluation.

Application Notes and Protocols for Tanuxiciclib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of therapeutic agents. These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture experiments, including determining optimal concentrations and protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression. While specific preclinical data for this compound is emerging, data from other well-characterized CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib can provide a valuable starting point for experimental design.

Mechanism of Action: CDK4/6 Inhibition

This compound, as a CDK inhibitor, is presumed to function in a manner similar to other selective CDK4/6 inhibitors. These drugs target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a critical checkpoint for cell cycle entry from the G1 (growth) phase to the S (DNA synthesis) phase.[2][3]

In normal cell cycle progression, mitogenic signals lead to the expression of cyclin D, which complexes with and activates CDK4 and CDK6.[3] This active complex then phosphorylates the retinoblastoma protein (Rb).[2][3] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition.[3]

By inhibiting CDK4/6, this compound is expected to prevent the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of genes required for DNA replication and leading to a G1 cell cycle arrest.[3]

Determining Optimal Concentration: A Data-Driven Approach

The optimal concentration of this compound will be cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability. The following tables provide reference IC50 values for other CDK4/6 inhibitors in various cancer cell lines, which can guide the selection of a concentration range for initial experiments with this compound.

Table 1: Reported IC50 Values of Palbociclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 130 |

| T47D | Breast Cancer | 150 |

| MDA-MB-231 | Breast Cancer | >1000 |

| SK-LMS-1 | Leiomyosarcoma | ~200 |

| HT-1080 | Fibrosarcoma | ~300 |

Table 2: Reported IC50 Values of Ribociclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 10 |

| T47D | Breast Cancer | 12 |

| CAMA-1 | Breast Cancer | 16 |

| ZR-75-1 | Breast Cancer | 31 |

Table 3: Reported IC50 Values of Abemaciclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| JeKo-1 | Mantle Cell Lymphoma | 60 |

| PC-3 | Prostate Cancer | ~500 |

| LNCaP | Prostate Cancer | >1000 |

| MDA-MB-231 | Breast Cancer | ~200 |

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The values presented here are for reference and should be confirmed in your specific experimental system.

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

II. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. To do this, aspirate the medium (which contains floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the medium collected earlier.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

III. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by flow cytometry after staining with Propidium Iodide (PI), which stoichiometrically binds to DNA.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for a specified time (e.g., 24 hours).

-

Harvesting and Washing: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes. Wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and ensure PI stains only DNA. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PBS containing 50 µg/mL Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

These application notes provide a framework for investigating the in vitro effects of this compound. By leveraging the provided reference data for established CDK4/6 inhibitors and following the detailed protocols, researchers can effectively determine the optimal working concentration of this compound and characterize its impact on cell viability, apoptosis, and cell cycle progression in their cancer cell lines of interest. It is crucial to remember that these protocols may require optimization for specific cell types and experimental conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Orthotopic Mouse Models in Tanuxiciclib Brain Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction